
Pyrrolidine, 1-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nmp-N-oxide, also known as N-Methyl-2-pyrrolidone-N-oxide, is a chemical compound that belongs to the class of nitroxides. It is a derivative of N-Methyl-2-pyrrolidone, which is widely used as a solvent in various industrial applications. Nmp-N-oxide is known for its role in nitroxide-mediated polymerization, a technique used to create well-defined polymers with controlled molecular weights and architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nmp-N-oxide can be synthesized through the oxidation of N-Methyl-2-pyrrolidone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction is usually carried out in a polar solvent like water or methanol to ensure the solubility of the reactants and products .
Industrial Production Methods
Industrial production of Nmp-N-oxide involves the use of large-scale reactors where N-Methyl-2-pyrrolidone is oxidized in the presence of a suitable oxidizing agent. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate Nmp-N-oxide .
Chemical Reactions Analysis
Types of Reactions
Nmp-N-oxide undergoes various types of chemical reactions, including:
Reduction: Nmp-N-oxide can be reduced back to N-Methyl-2-pyrrolidone under specific conditions.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
Scientific Research Applications
Nmp-N-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Nmp-N-oxide involves the reversible activation and deactivation of a stable free radical. This process facilitates the controlled, pseudoliving polymerization of a propagating chain with a given monomer. The nitroxide group acts as a control agent, establishing an equilibrium between dormant and active species, which allows for precise control over the polymerization process .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A precursor to Nmp-N-oxide, used as a solvent in various industrial applications.
N-Methylmorpholine-N-oxide: Another nitroxide compound used as an oxidizing agent in organic synthesis.
Uniqueness
Nmp-N-oxide is unique in its ability to facilitate nitroxide-mediated polymerization, a technique that allows for the creation of well-defined polymers with controlled molecular weights and architectures. Unlike other nitroxides, Nmp-N-oxide does not require the use of transition metal complexes, making it favorable for sensitive biological and electronic applications .
Properties
CAS No. |
7529-17-1 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-methyl-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |
InChI Key |
YIZTVEDOQDZLOH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


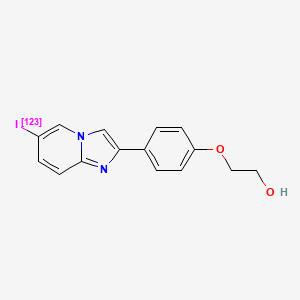
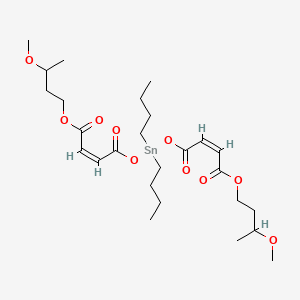
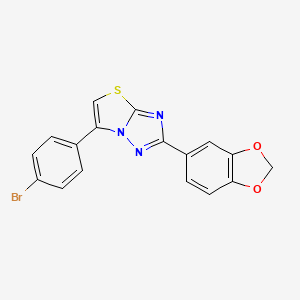

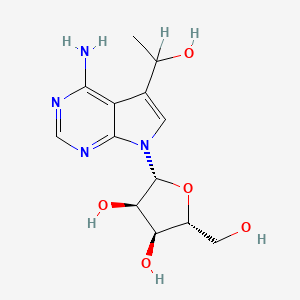

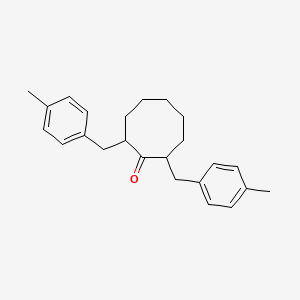
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)


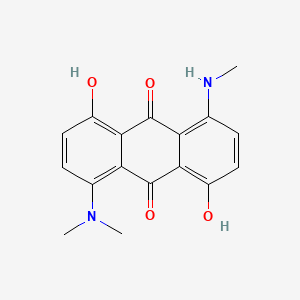

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)

